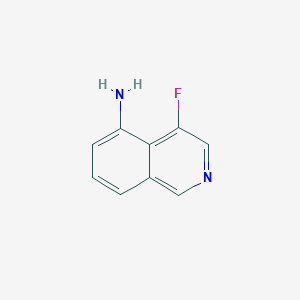
4-Fluoroisoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoroisoquinolin-5-amine is a versatile chemical compound with the molecular formula C₉H₇FN₂ It is a fluorinated derivative of isoquinoline, which is a nitrogen-containing heterocyclic aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroisoquinolin-5-amine typically involves the reduction of 4-fluoro-5-nitroisoquinoline. The process can be carried out using hydrogen chloride and tin(II) chloride in water at 0°C, followed by heating under reflux conditions for 12 hours. The resulting product is then treated with sodium hydroxide in water to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction and purification techniques as described above, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluoroisoquinoline-5-sulfonyl halide or its salts.
Reduction: The compound itself is typically synthesized through the reduction of its nitro precursor.
Substitution: It can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Oxidation: Sulfuric anhydride and halogenating reagents are commonly used.
Reduction: Hydrogen chloride and tin(II) chloride are used for the reduction of the nitro group.
Substitution: Various electrophiles can be used to substitute the amino group under appropriate conditions.
Major Products:
Oxidation: 4-Fluoroisoquinoline-5-sulfonyl halide.
Reduction: this compound itself.
Substitution: Depending on the electrophile used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
4-Fluoroisoquinolin-5-amine is utilized in several scientific research areas:
Wirkmechanismus
like other fluorinated compounds, it is believed to interact with molecular targets through its fluorine atom, which can influence the compound’s electronic properties and binding affinity to biological targets . The pathways involved may include interactions with enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoroisoquinoline
- 4-Fluoroisoquinolin-8-amine
- 1-Chloro-4-fluoroisoquinolin-5-amine
- 1-Chloro-4-fluoroisoquinoline
Comparison: 4-Fluoroisoquinolin-5-amine is unique due to the presence of both a fluorine atom and an amino group on the isoquinoline ring. This combination imparts distinct chemical and biological properties compared to other fluorinated isoquinolines. For instance, the amino group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets, which is not observed in compounds lacking this functional group.
Eigenschaften
IUPAC Name |
4-fluoroisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUBMVBAMAKLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2665271.png)
![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665273.png)

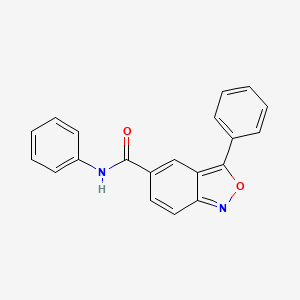
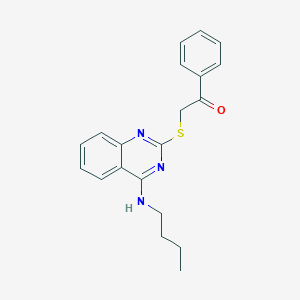
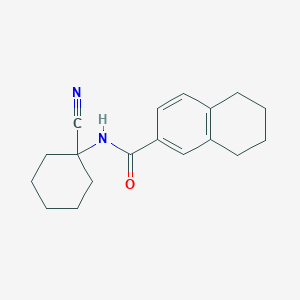
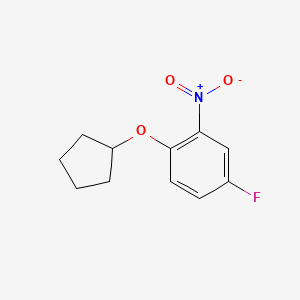
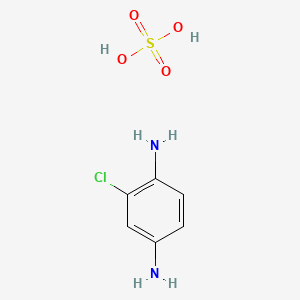
![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)
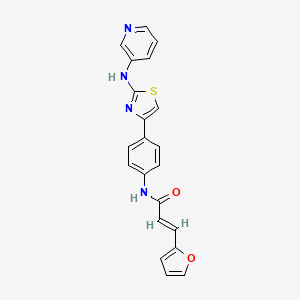
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)
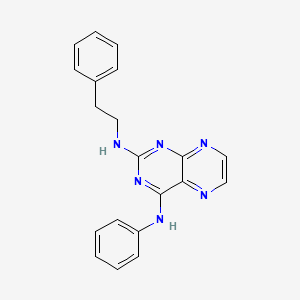
![1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone](/img/structure/B2665291.png)
![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)
